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Compound of Interest

Compound Name:
N-[4-(2-amino-1,3-thiazol-4-

yl)phenyl]acetamide

CAS No.: 21674-96-4

Cat. No.: B1268019

Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mirabegron, marketed under trade names like Myrbetriq, is a potent and selective

β3-adrenergic receptor agonist used for the treatment of overactive bladder (OAB).[1][2] It

works by relaxing the detrusor muscle of the bladder, thereby increasing its capacity.[2] This

document provides a detailed protocol for the synthesis of Mirabegron via the amide coupling

of 2-(2-aminothiazol-4-yl)acetic acid with the key intermediate, (R)-2-((4-

aminophenethyl)amino)-1-phenylethanol. This specific route is a critical step in various reported

total syntheses of the drug.

Overall Synthetic Pathway
The core of this synthesis involves the formation of an amide bond between the carboxylic acid

group of 2-(2-aminothiazol-4-yl)acetic acid and the primary aniline amine of (R)-2-((4-

aminophenethyl)amino)-1-phenylethanol. This reaction is typically facilitated by a carbodiimide

coupling agent, such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride

(EDC.HCl).
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Figure 1: Amide coupling reaction for the synthesis of Mirabegron.

Experimental Protocols
This section details the laboratory procedure for the amide coupling reaction. The protocol is a

synthesized method based on common procedures found in the literature.[1][2][3][4]

Materials and Reagents:

(R)-2-((4-aminophenethyl)amino)-1-phenylethanol

2-(2-aminothiazol-4-yl)acetic acid

1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl)

Concentrated Hydrochloric Acid (HCl)

Ammonia solution or Sodium Hydroxide solution

Methanol

Water (Deionized)

Ethyl Acetate

Toluene

Reaction vessel, magnetic stirrer, pH meter, filtration apparatus

Protocol: Amide Coupling Reaction

Reaction Setup: In a suitable reaction vessel, charge (R)-2-((4-aminophenethyl)amino)-1-

phenylethanol (1.0 eq).

Acidification: Add water as the solvent and cool the mixture. Adjust the pH of the reaction

mixture to 2-3 by the careful, dropwise addition of concentrated HCl at a controlled

temperature of 25-30°C.[1]
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Addition of Reagents: To this acidic solution, add 2-(2-aminothiazol-4-yl)acetic acid (approx.

1.0-1.5 eq) followed by the portion-wise addition of EDC.HCl (approx. 1.2-1.5 eq) while

maintaining the temperature at 25-30°C.[1][2]

Reaction: Stir the resulting mixture vigorously at 25-30°C for 2-6 hours.[1][5] Monitor the

reaction progress using a suitable chromatographic technique (e.g., TLC or HPLC).

Workup and Isolation:

Once the reaction is complete, adjust the pH to 10-12 by adding an aqueous ammonia or

sodium hydroxide solution.[1][5] This will cause the Mirabegron free base to precipitate.

Stir the slurry for a period to ensure complete precipitation.

Collect the solid product by vacuum filtration.

Wash the filter cake thoroughly with water to remove salts and residual reagents.[2]

Purification:

The crude solid can be purified by recrystallization. A common solvent system is a mixture

of methanol and water or isopropanol.[1][5]

Heat the crude product in the solvent until it fully dissolves, then allow it to cool slowly to

room temperature to form crystals.

Filter the purified crystals, wash with a cold solvent (e.g., toluene or ether), and dry under

vacuum at 45-55°C to a constant weight.[1][2]

Data Presentation: Comparison of Reaction
Parameters
The following table summarizes quantitative data from various reported syntheses, highlighting

differences in stoichiometry and reported outcomes.
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Parameter
Reference Example
1[1]

Reference Example
2[2]

Reference Example
3[5]

Amine Intermediate 100 g 100 g (as HCl salt) 220 g (1.0 eq)

2-aminothiazol-4-yl-

acetic acid
86.4 g 55.1 g 204 g (1.5 eq)

Coupling Agent

(EDC.HCl)
96.0 g 72.01 g

Not specified (DMAP

used)

Solvent Water Water Not specified

Initial pH 2-3 (with Conc. HCl)
Acidic (with Conc.

HCl)

Acidic (with Conc.

HCl)

Reaction Temperature 25-30°C 28°C (±2) Room Temperature

Reaction Time 2 hours 2 hours 6 hours

Basification Agent Liquid Ammonia Aqueous Ammonia
10% Sodium

Hydroxide

Final pH 10-11 Not specified ~12

Purification Solvent Methanol:Water n-Butanol / Toluene Isopropanol

Yield Not specified Not specified 79.7%

Purity (HPLC) Not specified Not specified 99.0%

Visualized Experimental Workflow
The logical flow of the experimental protocol, from setup to final product, is outlined in the

diagram below.
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Figure 2: Step-by-step workflow for the synthesis of Mirabegron.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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